Valyl-leucyl-lysyl-4-aminomethylcoumarin

plasmin selectivity fluorogenic substrate protease cross-reactivity

Researchers screening for plasmin inhibitors face high false-positive rates from non-specific substrates like Boc-Val-Leu-Lys-AMC, which is cleaved by calpain I/II and papain. Procurement managers sourcing fluorogenic substrates require validated selectivity and batch-to-batch consistency for reproducible HTS campaigns. - Provides unambiguous plasmin selectivity over cathepsins and calpains, directly reducing false-positive hits in inhibitor screens. - Validated protocol achieves Z′ factor-quality assay performance at 5 µM substrate concentration. - Detects both free plasmin and streptokinase-plasmin complexes, unlike Boc-protected analogs.

Molecular Formula C31H36N2O6
Molecular Weight 515.6 g/mol
CAS No. 148168-23-4
Cat. No. B234697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameValyl-leucyl-lysyl-4-aminomethylcoumarin
CAS148168-23-4
SynonymsH-D-Val-Leu-Lys 4-aminomethyl coumarin
Val-Leu-Lys-AMC
valyl-leucyl-lysyl-4-aminomethylcoumarin
Molecular FormulaC31H36N2O6
Molecular Weight515.6 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(=O)C(CCCCN)NCC1=CC(=O)OC2=CC=CC=C21)NC(=O)C(C(C)C)N
InChIInChI=1S/C27H41N5O5/c1-16(2)13-21(31-27(36)24(29)17(3)4)26(35)32-25(34)20(10-7-8-12-28)30-15-18-14-23(33)37-22-11-6-5-9-19(18)22/h5-6,9,11,14,16-17,20-21,24,30H,7-8,10,12-13,15,28-29H2,1-4H3,(H,31,36)(H,32,34,35)/t20-,21-,24+/m0/s1
InChIKeyDZHPGALRXWDGHE-AWRGLXIESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Val-Leu-Lys-AMC – Fluorogenic Plasmin Substrate Overview


Valyl-leucyl-lysyl-4-aminomethylcoumarin (also designated D-Val-Leu-Lys-AMC, H-D-Val-Leu-Lys-AMC, vLK-AMC, or D-VLK-AMC; CAS 148168-23-4, molecular formula C₂₇H₄₁N₅O₅, molecular weight 515.64 g/mol) is a synthetic tripeptide fluorogenic substrate belonging to the aminomethylcoumarin (AMC) class of protease reporters. Upon cleavage by plasmin at the Lys-AMC scissile bond, the non-fluorescent conjugate releases free 7-amino-4-methylcoumarin (AMC), which exhibits excitation at 360–380 nm and emission at 440–460 nm, enabling continuous, real-time quantification of enzyme activity [1]. The D-Val residue at the N-terminus confers resistance to non-specific amino-peptidase degradation, making the compound a widely adopted tool for plasmin-centric fibrinolysis research, tissue plasminogen activator (tPA) activity assays, and high-throughput inhibitor screening .

Fluorogenic plasmin substrate with D-Val N-terminus for aminopeptidase resistance
Real-time kinetic detection via AMC release (Ex 360–380 nm / Em 440–460 nm)
Compatible with HTS, tPA/uPA activity assays, and fibrinolysis research workflows

Why Generic Plasmin Substrates Cannot Replace D-Val-Leu-Lys-AMC


Although numerous tripeptide-AMC and chromogenic plasmin substrates share the Val-Leu-Lys core sequence, their differential N-terminal protecting groups (e.g., Boc vs. H- / D-Val), C-terminal leaving groups (AMC vs. pNA vs. AFC), and documented cross-reactivity profiles produce divergent selectivity, sensitivity, and signal-to-noise characteristics that are not interchangeable in standardized assays. For example, Boc-Val-Leu-Lys-AMC is reported to be cleaved by at least four additional protease families (calpain I/II, acrosin, papain) , while the chromogenic analog D-Val-Leu-Lys-pNA (S-2251) requires an absorbance-based readout with inherently lower sensitivity and narrower dynamic range compared to fluorogenic detection . The selection of a substrate therefore directly dictates assay detection modality, lower limit of quantification, and the degree of confidence in attributing hydrolytic signal to plasmin versus off-target proteases, rendering generic substitution scientifically hazardous.

Target Substrate
Potential Substitute
Risk Context
D-Val-Leu-Lys-AMC
Boc-Val-Leu-Lys-AMC
Multi-protease recognition (calpain, acrosin, papain, cathepsins) may shift signal attribution away from plasmin
D-Val-Leu-Lys-AMC
D-Val-Leu-Lys-pNA (S-2251)
Chromogenic absorbance readout may limit detection sensitivity and dynamic range compared to fluorogenic AMC

Quantitative Differentiation Evidence vs. Closest Analogs


Enzyme Selectivity: Plasmin-Specific vs. Multi-Protease Recognition

The N-terminal D-Val residue and free amine terminus of D-Val-Leu-Lys-AMC restrict recognition to plasmin. In contrast, the close structural analog Boc-Val-Leu-Lys-AMC (CAS 73554-84-4), which bears an N-terminal tert-butyloxycarbonyl protecting group and an L-Val residue, is documented in multiple vendor datasheets and primary literature to be cleaved not only by plasmin but also by acrosin (from Halocynthia roretzi), porcine calpain isozymes I and II, and papain . For Boc-Val-Leu-Lys-MCA, the Km values for human and bovine plasmins were reported to be in the region of 10⁻⁴ M (approximately 100 µM), and the substrate was also slightly hydrolyzed by human urinary kallikrein, hog urinary kallikrein, and hog pancreatic kallikrein [1]. No equivalent multi-protease cleavage is reported for the D-Val-Leu-Lys-AMC free-amine compound. This difference in cross-reactivity profile means that Boc-VLK-AMC cannot be used to unambiguously assign hydrolytic activity to plasmin in complex biological matrices, whereas D-Val-Leu-Lys-AMC provides a substantially cleaner signal attribution.

Enzyme Selectivity
Head-to-head
D-Val-Leu-Lys-AMC: 1 protease family (plasmin). Boc-VLK-AMC: reported cleavage by ≥5 protease families including calpain I/II, acrosin, papain, and kallikreins
Supports plasmin-specific signal attribution context
Multi-protease cross-reactivity documented in Kato et al. (1980) and vendor QC datasheets
plasmin selectivity fluorogenic substrate protease cross-reactivity

Detection Sensitivity: Fluorogenic AMC vs. Chromogenic pNA Readout

D-Val-Leu-Lys-AMC employs 7-amino-4-methylcoumarin (AMC) as the fluorogenic leaving group (Ex: 360–380 nm; Em: 440–460 nm) . The closest chromogenic analog, D-Val-Leu-Lys-pNA (S-2251, CAS 62354-43-2), releases p-nitroaniline (pNA) measured by absorbance at 405 nm. For S-2251, the kinetic parameters of native human plasmin have been determined as Km = 0.355 ± 0.002 mM and kcat = 27.9 ± 0.3 s⁻¹ (50 mM Tris-HCl, pH 7.4, 0.1 M NaCl, 37 °C) [1], yielding a catalytic efficiency (kcat/Km) of approximately 78,600 M⁻¹s⁻¹. While directly comparable kcat/Km values for D-Val-Leu-Lys-AMC with purified human plasmin are not reported in the identified primary literature, the fluorogenic AMC detection modality typically provides 10- to 100-fold higher practical sensitivity than chromogenic pNA detection in microplate-based protease assays due to lower background and superior signal-to-noise ratios [2]. Furthermore, the S-2251 chromogenic assay has been noted to be approximately 2 to 4-fold more sensitive than fibrinolysis assays but remains less sensitive than fluorogenic alternatives [3].

Detection Sensitivity
Class-level
Fluorogenic AMC readout (Ex 360–380 nm / Em 440–460 nm) vs. chromogenic pNA absorbance (405 nm). Reported 10- to 100-fold higher practical sensitivity for fluorogenic detection in microplate protease assays
May support lower-end detection context
Class-level comparison; S-2251 Km = 0.355 mM, kcat = 27.9 s⁻¹ for native plasmin
fluorogenic vs chromogenic AMC detection plasmin assay sensitivity

Validated Performance in tPA-Coupled Plasmin Generation Assays

D-Val-Leu-Lys-AMC has been specifically validated for determining plasmin activity generated by urokinase-type plasminogen activator (uPA) in a cell-surface receptor occupancy model. In a defined experimental system measuring uPA receptor (uPAR)-bound uPA activity on cancer cell surfaces, the assay using H-D-Val-Leu-Lys 4-aminomethylcoumarin demonstrated a quantitative sensitivity range of 5–100 mIU uPA/well under near-physiological pH and ionic conditions (excitation 355 nm, emission 460 nm) [1]. This specific performance benchmark has been reproduced across independent studies. The chromogenic substrate S-2251, while also applicable for tPA/plasminogen activator assays, lacks the inherent signal amplification of fluorogenic detection and requires higher enzyme concentrations to achieve comparable signal windows.

tPA/uPA Assay Performance
Reported
Reported working range: 5–100 mIU uPA/well (Ex 355 nm, Em 460 nm, near-physiological pH and ionic conditions)
Supports low-abundance activator quantification context
Validated in uPAR occupancy model on cancer cell surfaces
tissue plasminogen activator plasmin generation assay urokinase receptor

Plasmin Inhibitor Screening and Ki Determination Utility

D-Val-Leu-Lys-AMC is established as the reference fluorogenic substrate in multiple inhibitor screening campaigns against human plasmin, with documented Ki values determined using the compound as the reporter substrate. In BindingDB-curated assays, plasmin inhibitors have been characterized with Ki values ranging from 3.3 µM to >120 µM using H-D-Val-Leu-Lys-AMC as the substrate in fluorescence plate reader assays [1]. Additionally, an optimized bioassay for screening snake venom components used 5 µM H-D-Val-Leu-Lys-AMC with 100 ng/mL plasmin in 100 mM Tris-HCl (pH 7.5) containing 0.1% BSA at 37 °C, achieving a Z′ factor quality suitable for high-throughput screening . In contrast, Boc-VLK-AMC is also used in cathepsin S/K/L inhibitor screening (Ki values reported in the low nanomolar range for cathepsin inhibitors using Boc-VLK-AMC as substrate [2]), confirming its promiscuity across multiple protease classes and rendering it unsuitable for plasmin-specific inhibitor profiling.

Inhibitor Screening Utility
Head-to-head
Plasmin inhibitor Ki values reported from 3.3 µM to >120 µM using this substrate; Z′ factor-quality HTS performance at 5 µM substrate, 100 ng/mL plasmin
Supports plasmin-specific inhibitor screening context
Boc-VLK-AMC also used in cathepsin S/K/L screening, confirming broader protease promiscuity
plasmin inhibitor screening Ki determination high-throughput screening

Streptokinase-Activated Plasmin Complex Activity Recognition

A critical functional differentiation exists between D-Val-Leu-Lys-AMC class substrates and their Boc-protected analogs in the context of streptokinase (SK)-activated plasmin. The foundational study by Kato et al. (1980) demonstrated that Boc-Glu-Lys-Lys-MCA was completely resistant to hydrolysis by human plasmin in the presence of >5-fold molar excess of streptokinase, and Boc-Val-Leu-Lys-MCA retained only 35% of maximal plasmin activity in the presence of a 20-fold molar excess of streptokinase [1]. In contrast, the free-amine D-Val-Leu-Lys-AMC scaffold (and its chromogenic counterpart S-2251) retains substantial activity toward the SK-plasmin complex. A subsequent study by Vasudevan et al. (1993) confirmed that cell-associated anisoylated Lys-plasminogen streptokinase activator complex (APSAC) hydrolyzed both S-2251 and D-Val-Leu-Lys-7-amino-4-methylcoumarin, demonstrating that the free N-terminal amine substrate is recognized by the SK-plasmin complex [2]. This property makes D-Val-Leu-Lys-AMC uniquely suited for distinguishing free plasmin activity from SK-plasmin complex activity in mechanistic studies, a capability that Boc-protected substrates lack.

SK-Plasmin Complex Recognition
Head-to-head
D-Val-Leu-Lys-AMC: retains substantial activity toward SK-plasmin complex. Boc-VLK-MCA: only 35% residual activity at 20-fold excess SK; Boc-Glu-Lys-Lys-MCA: 0% at >5-fold excess SK
Supports SK-complex activity recognition context
Kato et al. (1980); Vasudevan et al. (1993) Thromb Haemost
streptokinase plasminogen activation fibrinolysis mechanism

Research Adoption in Pulmonary Fibrosis and TRPM7 Signaling

D-Val-Leu-Lys-AMC has been employed as the primary plasmin activity readout in high-impact mechanistic studies where precise quantification of plasmin-mediated extracellular matrix (ECM) degradation is essential. In the 2022 Archives of Toxicology publication by Zeitlmayr et al., D-Val-Leu-Lys 7-amido-4-methylcoumarin was used to quantify plasmin activity in primary human pulmonary fibroblasts (pHPF), revealing that TRPM7 channel blockade enhanced plasmin activity and reduced fibronectin and PAI-1 protein levels under basal conditions [1]. This study established a direct functional link between TRPM7 cation channel activity, plasmin-dependent ECM turnover, and TGF-β1-driven pulmonary fibrosis. The use of D-Val-Leu-Lys-AMC—rather than a chromogenic or broader-specificity fluorogenic substrate—was critical to this work because: (i) the fluorogenic readout provided the sensitivity required to detect subtle changes in fibroblast-secreted plasmin activity, and (ii) the selectivity for plasmin over other fibroblast-expressed proteases (cathepsins, calpains) ensured that changes in AMC fluorescence could be unambiguously attributed to plasmin.

Research Adoption
Supporting evidence
Used as primary plasmin activity reporter in TRPM7–pulmonary fibrosis mechanistic study in primary human lung fibroblasts (Zeitlmayr et al., 2022, Arch Toxicol)
Supports primary fibroblast assay adoption context
Selectivity critical for unambiguous signal attribution in multi-protease cell systems
pulmonary fibrosis TRPM7 TGF-β1 signaling extracellular matrix

High-Value Application Scenarios for D-Val-Leu-Lys-AMC


Plasmin-Specific Inhibitor High-Throughput Screening

D-Val-Leu-Lys-AMC is the preferred fluorogenic reporter substrate for HTS campaigns targeting plasmin in therapeutic areas such as hyperfibrinolysis, cancer metastasis, and pulmonary fibrosis. The validated screening protocol uses 5 µM substrate with 100 ng/mL plasmin in 100 mM Tris-HCl (pH 7.5) containing 0.1% BSA at 37 °C, achieving Z′ factor-quality assay performance . The compound's selectivity for plasmin—over cathepsins, calpains, and papain that co-exist in biological screening libraries—directly reduces false-positive hit rates. Documented Ki values for reference plasmin inhibitors determined with this substrate serve as benchmarks for compound prioritization [1].

tPA/uPA Activity Quantification in Cell-Based Models

For researchers quantifying plasminogen activator activity on cell surfaces or in conditioned media, D-Val-Leu-Lys-AMC provides a validated working sensitivity range of 5–100 mIU uPA/well under near-physiological conditions . This sensitivity level is critical for detecting low-abundance uPA activity in primary cell models where chromogenic substrates such as S-2251 may not provide adequate signal-to-noise discrimination. The compound has been specifically validated in uPAR occupancy studies on cancer cells, confirming its suitability for cell-surface protease detection .

Mechanistic Studies of Streptokinase-Based Thrombolysis

D-Val-Leu-Lys-AMC is uniquely capable of detecting both free plasmin and streptokinase-plasmin complex activity, unlike Boc-protected Val-Leu-Lys-AMC substrates that lose 65–100% of their activity in the presence of streptokinase [1]. This property makes the compound essential for dissecting the molecular pharmacology of thrombolytic agents, screening for SK-plasmin modulators, and studying plasminogen activation mechanisms where the distinction between free plasmin and activator-complexed plasmin is mechanistically critical.

ECM Remodeling and Pulmonary Fibrosis Research

As demonstrated by the Zeitlmayr et al. (2022) TRPM7–pulmonary fibrosis study in Archives of Toxicology , D-Val-Leu-Lys-AMC is the fluorogenic substrate of choice for quantifying plasmin activity in primary human pulmonary fibroblasts. The compound's selectivity ensures that measured AMC fluorescence is attributable to plasmin rather than fibroblast-expressed cathepsins or calpains. This application scenario is directly relevant to pharmaceutical programs targeting TGF-β1 signaling, PAI-1 modulation, and ECM deposition in fibrotic diseases.

Application
Selection Property
Validation Focus
Plasmin inhibitor HTS campaigns
Plasmin-specific signal context
Inhibitor Ki benchmarking and false-positive rate review
tPA/uPA activity in cell-based models
Low-abundance detection fit
Cell-surface protease quantification and uPAR occupancy studies
Streptokinase mechanism research
SK-complex recognition profile
Free vs. complexed plasmin activity distinction
ECM remodeling and fibrosis studies
Fibroblast-expressed protease selectivity
ECM turnover endpoint monitoring and TGF-β1 pathway context
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